

Application Note: Analysis of N-Nitrosodiisobutylamine in Rubber Products

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Nitrosodiisobutylamine**

Cat. No.: **B125298**

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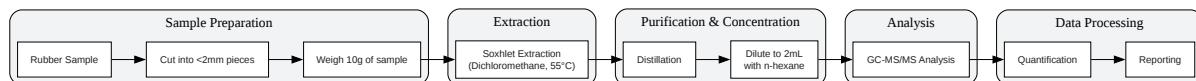
Introduction

N-Nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties.^{[1][2]} These compounds can form in various consumer products, including rubber articles, from the reaction of secondary amines with nitrosating agents.^{[2][3]} Vulcanization accelerators and antioxidants used in rubber manufacturing are often derivatives of secondary amines, which can act as precursors to N-nitrosamine formation.^{[3][4]} **N-Nitrosodiisobutylamine** (NDiBA) is one such nitrosamine that may be present.

Regulatory bodies such as the European Union and the US Food and Drug Administration (FDA) have established strict limits for N-nitrosamines in consumer products, particularly those intended for children, such as pacifiers and bottle nipples.^{[3][4]} Therefore, sensitive and reliable analytical methods are crucial for monitoring NDiBA levels in rubber to ensure consumer safety. This application note provides a detailed protocol for the sample preparation and analysis of NDiBA in rubber matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS).

Experimental Workflow

The overall workflow for the analysis of **N-Nitrosodiisobutylamine** in rubber samples is depicted in the diagram below. This process includes sample preparation, extraction, cleanup, and instrumental analysis.



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Caption: Experimental workflow for NDIBA analysis in rubber.

Experimental Protocols

This section details the methodology for the extraction and analysis of NDIBA from rubber samples.

Materials and Reagents

- **N-Nitrosodiisobutylamine (NDIBA) standard**
- N-Nitrosodi-n-propylamine-d14 (NDPA-d14) or other suitable internal standard (ISTD)
- Dichloromethane (DCM), pesticide residue grade
- n-Hexane, pesticide residue grade
- Methanol, HPLC grade
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- C18 Solid-Phase Extraction (SPE) cartridges

Sample Preparation

- Cut the rubber articles into small pieces, no larger than 2 mm x 2 mm.[\[3\]](#)

- Accurately weigh approximately 10 grams of the cut rubber pieces into an extraction thimble.
[3]

Extraction: Soxhlet Method

- Place the thimble containing the sample into a Soxhlet extractor.
- Add 200 mL of dichloromethane to the boiling flask.
- Extract the sample for 6 hours at a rate of 4-5 cycles per hour (approximately 55°C).[3]
- After extraction, allow the extract to cool to room temperature.

Alternative Extraction: Ultrasonic-Assisted Extraction

- Place the weighed sample into a glass flask and add a suitable volume of methanol.
- Perform ultrasonic extraction at 60°C for 30 minutes.[5]
- Filter the extract to remove rubber particles.

Purification and Concentration

- For Soxhlet Extract: Concentrate the dichloromethane extract to approximately 5 mL using a rotary evaporator.
- For Both Methods (SPE Cleanup):
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water.
 - Load the concentrated extract onto the SPE cartridge.
 - Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.
 - Elute the N-nitrosamines with dichloromethane or a suitable solvent mixture.
- Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.

- Add the internal standard solution.
- Adjust the final volume to 2 mL with n-hexane for GC-MS/MS analysis.[\[3\]](#)

Instrumental Analysis: GC-MS/MS

The analysis is performed using a gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

Parameter	Condition
GC System	Agilent 7890A GC or equivalent
MS System	Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
Column	Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 μ m or similar
Injector Temp.	220°C
Injection Mode	Splitless
Carrier Gas	Helium, constant flow
Oven Program	Initial: 40°C, hold for 1 min; Ramp: 10°C/min to 240°C, hold for 5 min
Transfer Line Temp.	280°C
Ion Source	Electron Impact (EI)
Source Temp.	230°C
MS Mode	Multiple Reaction Monitoring (MRM)

Note: These are typical conditions and may require optimization for specific instruments and applications.

Quantitative Data

The following tables summarize typical performance data for the analysis of N-nitrosamines in rubber. While specific data for NDiBA is limited in the cited literature, the data for N-nitrosodibutylamine (NDBA), a structurally similar compound, is presented as a proxy.

Table 1: Recovery and Method Detection Limits (MDL)

Compound	Spiked Amount (µg/kg)	Mean Recovery (%)	RSD (%)	MDL (µg/kg)
N-nitrosodimethylamine (NDMA)	10	76.62	4.49	1.05
N-nitrosodiethylamine (NDEA)	10	74.38	4.90	1.12
N-nitrosodibutylamine (NDBA)	10	70-110	<10	0.15-0.61*

*Data for NDBA is aggregated from multiple sources to show a typical range.[4]

Table 2: Linearity of Calibration

Compound	Concentration Range (µg/L)	Correlation Coefficient (r ²)
N-nitrosamines (general)	25 - 500	>0.998
N-nitrosamines (general)	50 - 1000	>0.99

Data from multiple studies on various N-nitrosamines, including NDBA.[3][4]

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the determination of **N-Nitrosodiisobutylamine** in rubber products. The use of Soxhlet or ultrasonic-assisted extraction followed by SPE cleanup and GC-MS/MS analysis allows for the quantification of NDIBA at levels that meet stringent regulatory requirements.[3][5] The presented method demonstrates good recovery and low detection limits, making it suitable for quality control and research applications in the rubber and consumer product industries.

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- To cite this document: BenchChem. [Application Note: Analysis of N-Nitrosodiisobutylamine in Rubber Products]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125298#sample-preparation-for-n-nitrosodiisobutylamine-analysis-in-rubber>

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